

# 2-(Methyl-2-pyridylamino)acetic acid CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-(Methyl-2-pyridylamino)acetic acid

**Cat. No.:** B1603668

[Get Quote](#)

## An In-depth Technical Guide to 2-(Methyl-2-pyridylamino)acetic Acid

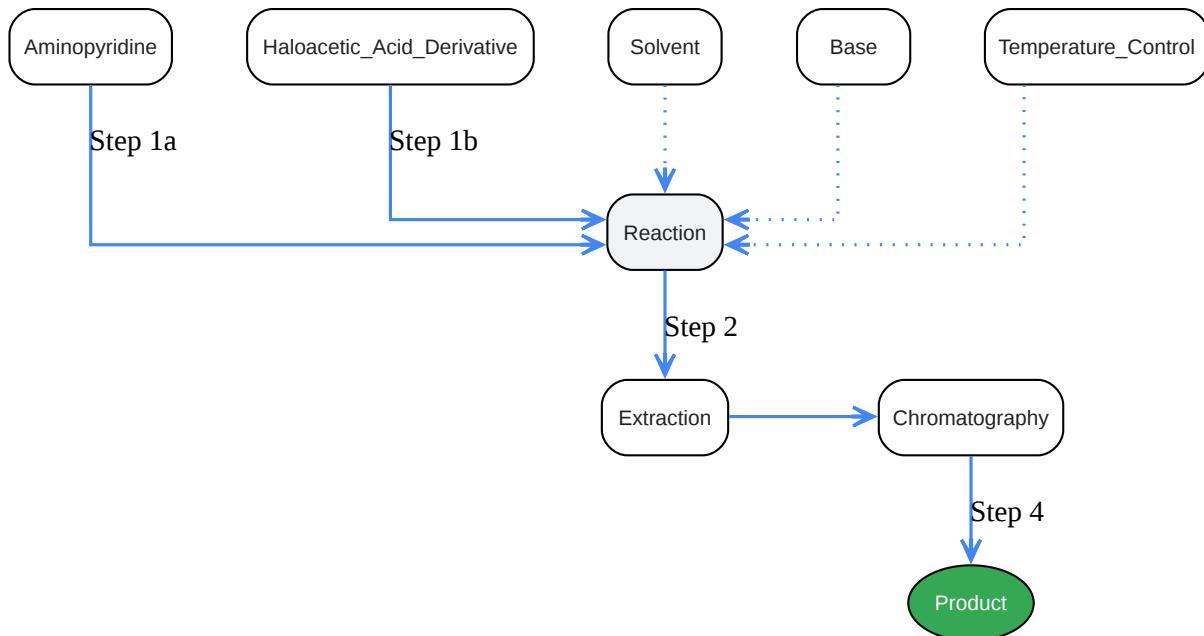
This guide provides a comprehensive overview of **2-(Methyl-2-pyridylamino)acetic acid**, a heterocyclic compound of interest in chemical synthesis and pharmaceutical research. We will delve into its fundamental properties, synthesis methodologies, and potential applications, offering insights grounded in established scientific principles.

## Core Properties and Identification

**2-(Methyl-2-pyridylamino)acetic acid**, also known by synonyms such as 2-(Methyl(pyridin-2-yl)amino)acetic acid and N-methyl-N-2-pyridinyl-glycine, is a derivative of acetic acid and 2-aminopyridine.<sup>[1]</sup> Its unique structure, featuring a pyridine ring, a tertiary amine, and a carboxylic acid functional group, imparts specific chemical characteristics that are pivotal to its utility.

## Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of **2-(Methyl-2-pyridylamino)acetic acid** is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.


| Property          | Value                                    | Source                                  |
|-------------------|------------------------------------------|-----------------------------------------|
| CAS Number        | 1016519-61-1                             | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C8H10N2O2                                | <a href="#">[1]</a>                     |
| Molecular Weight  | 166.18 g/mol                             | <a href="#">[1]</a>                     |
| IUPAC Name        | 2-[methyl(pyridin-2-yl)amino]acetic acid | <a href="#">[1]</a>                     |

## Synthesis of 2-(Methyl-2-pyridylamino)acetic Acid

The synthesis of pyridylacetic acid derivatives can be approached through various routes. One common strategy involves the reaction of an aminopyridine with a haloacetic acid or its ester, followed by hydrolysis. A straightforward, one-pot, three-component synthesis of substituted pyridylacetic acid derivatives has been reported, highlighting the use of Meldrum's acid as a key reagent.<sup>[3]</sup> This method avoids the need for metal catalysts and preformed enolate equivalents.<sup>[3]</sup>

Another relevant synthesis approach for a similar compound, (6-methyl-pyridin-2-ylamino)-acetic acid, involves the direct reaction of 2-amino-6-methylpyridine with chloroacetic acid.<sup>[4]</sup> This reaction is noted for its rapid and straightforward nature.<sup>[4]</sup>

Below is a generalized workflow for the synthesis of a pyridylacetic acid derivative, illustrating the key steps involved.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of pyridylacetic acid derivatives.

## Applications in Research and Drug Development

Pyridylacetic acid and its derivatives are recognized as important intermediates in the synthesis of various pharmaceutical compounds. The pyridine moiety is a common structural motif in many biologically active molecules. The presence of both a carboxylic acid and a tertiary amine in **2-(Methyl-2-pyridylamino)acetic acid** makes it a versatile building block for creating more complex molecules with potential therapeutic applications.

The coordination of similar ligands with metal ions, such as copper, has been shown to enhance antibacterial activity.<sup>[4]</sup> This suggests a potential avenue for the development of novel antimicrobial agents based on this scaffold.

## Experimental Protocols: A Conceptual Framework

While specific experimental protocols for **2-(Methyl-2-pyridylamino)acetic acid** are not extensively detailed in the provided search results, a general procedure for a related synthesis can be conceptualized based on the synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid.[\[4\]](#)

Objective: To synthesize a pyridylamino acetic acid derivative.

Materials:

- 2-Amino-methylpyridine
- Chloroacetic acid
- Suitable solvent (e.g., ethyl acetate)
- Base (e.g., potassium carbonate)
- Standard laboratory glassware and purification equipment

Methodology:

- Reactant Preparation: Dissolve the 2-amino-methylpyridine in the chosen solvent within a reaction vessel.
- Addition of Reagents: Slowly add a solution of chloroacetic acid to the reaction mixture. The addition of a base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.
- Reaction Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.
- Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove inorganic salts and other water-soluble impurities. This may involve extraction with an organic solvent.
- Purification: The crude product is then purified, commonly by column chromatography or recrystallization, to yield the desired **2-(methyl-2-pyridylamino)acetic acid** of high purity.

- Characterization: The final product's identity and purity should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

This generalized protocol serves as a foundational template. The specific choice of solvent, base, reaction temperature, and purification method would need to be optimized for the synthesis of **2-(Methyl-2-pyridylamino)acetic acid** to ensure a high yield and purity of the final product.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-(Methyl-2-pyridylamino)acetic acid | C8H10N2O2 | CID 18368887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1016519-61-1|2-(Methyl-2-pyridylamino)acetic Acid|BLD Pharm [bldpharm.com]
- 3. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-(Methyl-2-pyridylamino)acetic acid CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1603668#2-methyl-2-pyridylamino-acetic-acid-cas-number-and-molecular-weight>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)